Propanenitrile, 3-(phenylmethoxy)-

Description

Contextual Significance in Modern Chemical Research

The dual reactivity of Propanenitrile, 3-(phenylmethoxy)- is central to its importance. The nitrile functional group is a versatile precursor to a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic systems. libretexts.orgyoutube.com Simultaneously, the benzyloxy group serves as a robust and reliable protecting group for the primary alcohol. This protecting group is stable under a wide range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation. This orthogonal reactivity allows for a stepwise and controlled manipulation of the molecule, a cornerstone of modern synthetic strategy.

Role as a Versatile Synthetic Intermediate

The utility of Propanenitrile, 3-(phenylmethoxy)- as a versatile synthetic intermediate is well-documented. One of its most significant applications is its conversion to other key building blocks. For instance, the reduction of the nitrile group, often achieved with powerful reducing agents like lithium aluminum hydride, affords 3-(phenylmethoxy)-1-propanamine. This primary amine is a valuable precursor for the synthesis of a wide array of more complex molecules, including various nitrogen-containing heterocycles which are prevalent in pharmaceuticals. nih.govmdpi.com

Furthermore, the carbon atom situated between the nitrile and the ether linkage (the α-carbon) possesses enhanced acidity due to the electron-withdrawing nature of the nitrile group. msu.edumsu.edu This allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in reactions with various electrophiles, enabling the formation of new carbon-carbon bonds and the construction of more elaborate molecular skeletons. youtube.com

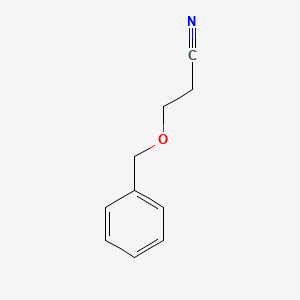

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylmethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHIWGGQITXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064237 | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-48-9 | |

| Record name | 3-(Phenylmethoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6328-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BENZYLOXY)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY86LAO89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Propanenitrile, 3 Phenylmethoxy and Its Structural Analogues

Established Reaction Pathways

Several well-established reaction pathways are utilized for the synthesis of 3-(benzyloxy)propionitrile and related compounds. These methods include the Williamson ether synthesis, nucleophilic additions, the use of formyl glycals, and reductive cyanation strategies.

Williamson Ether Synthesis Approaches for Benzyloxy Group Introduction

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including the introduction of the benzyloxy group onto a substrate. wikipedia.orgtcichemicals.com This S(_N)2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing 3-(benzyloxy)propionitrile, this typically involves the reaction of a benzyl (B1604629) halide, such as benzyl bromide, with the alkoxide of 3-hydroxypropanenitrile. organic-chemistry.org

The reaction is generally carried out by first deprotonating the alcohol (3-hydroxypropanenitrile) with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. organic-chemistry.orgnih.gov This is followed by the addition of the benzyl halide. nih.gov The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgorganicchemistrytutor.com The reaction conditions, such as the choice of solvent (e.g., DMF, acetonitrile) and temperature (typically between 50-100 °C), can be optimized to improve yields, which can range from 50-95% in laboratory settings. byjus.com For substrates that are sensitive to basic conditions, alternative methods for benzylation are available. organic-chemistry.orgnih.gov

Table 1: Key Features of Williamson Ether Synthesis for 3-(Benzyloxy)propionitrile

| Feature | Description | References |

| Reaction Type | S(_N)2 Nucleophilic Substitution | wikipedia.orgbyjus.com |

| Reactants | 3-hydroxypropanenitrile, Benzyl halide (e.g., Benzyl bromide) | organic-chemistry.org |

| Base | Strong base, typically Sodium Hydride (NaH) | organic-chemistry.orgnih.gov |

| Key Intermediate | Alkoxide of 3-hydroxypropanenitrile | byjus.com |

| Optimal Halide | Primary alkyl halide | wikipedia.orgorganicchemistrytutor.com |

| Solvents | DMF, Acetonitrile | byjus.com |

| Temperature | 50-100 °C | byjus.com |

| Yield | 50-95% | byjus.com |

Nucleophilic Additions to Nitrile Precursors

The synthesis of 3-(benzyloxy)propionitrile can also be achieved through the nucleophilic addition of benzyl alcohol to acrylonitrile (B1666552). nih.govwikipedia.org This reaction, often a Michael addition, involves the conjugate addition of the benzyl alcohol to the carbon-carbon double bond of acrylonitrile. vaia.com

The reaction can be catalyzed by a base, which deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. researchgate.net Various catalysts have been explored to facilitate this transformation efficiently. researchgate.net For instance, the addition of benzyl alcohol to a range of β-substituted unsaturated nitriles has been shown to proceed in excellent yields. nih.gov The resulting 3-benzyloxy-alkylnitriles can be further transformed if needed. nih.gov This method provides a direct route to the desired product, often under mild conditions. nih.gov

Employment of Formyl Glycals as Precursors in C- and N-Nucleoside Synthesis

Formyl glycals are versatile chiral building blocks in organic synthesis, particularly in the preparation of C- and N-nucleosides. researchgate.netthieme-connect.comresearchgate.net These compounds are α,β-unsaturated aldehydes derived from carbohydrates and are susceptible to nucleophilic attack. researchgate.net Their highly functionalized structure provides a scaffold for creating a variety of complex molecules. researchgate.net

The synthesis of C- and N-nucleoside analogues often involves the reaction of formyl glycals with various nucleophiles. researchgate.netmdpi.com While not a direct synthesis of 3-(benzyloxy)propionitrile itself, the methodologies involving formyl glycals are relevant to the synthesis of its structural analogues, particularly those containing a sugar moiety. The benzyloxy groups are often used as protecting groups for the hydroxyl functions on the glycal framework during these synthetic sequences. thieme-connect.de

Reductive Cyanation Strategies in Enone Transformations

Reductive cyanation of enones presents another pathway to nitrile-containing compounds. rsc.org This method involves the conjugate addition of a cyanide source to an α,β-unsaturated ketone (enone), followed by reduction. A borane-catalyzed reductive cyanation of enones has been developed, which can tolerate various functional groups, including a benzyloxy group. rsc.org

In this protocol, an enone bearing a benzyloxy substituent can be successfully converted to the corresponding β-ketonitrile in good yield. rsc.org The reaction proceeds with high chemo- and regioselectivity. rsc.org This strategy is significant as it offers a way to introduce the nitrile group while preserving other functionalities within the molecule, making it applicable to the synthesis of complex structural analogues of 3-(benzyloxy)propionitrile. rsc.orgorganic-chemistry.org

Advanced Benzylation Reagents and Catalytic Systems

To overcome the limitations of traditional methods, particularly for sensitive substrates, advanced benzylation reagents and catalytic systems have been developed.

Utilization of Benzyl Trichloroacetimidate (B1259523) under Acidic Conditions

For substrates that are unstable under the basic conditions of the Williamson ether synthesis, an alternative is the use of benzyl trichloroacetimidate (Bn-TCAI) under acidic conditions. organic-chemistry.orgoup.comoup.com This reagent allows for the efficient benzylation of alcohols and is compatible with various acid-labile protecting groups. rsc.orgrsc.org

The reaction is typically catalyzed by a Lewis acid or a strong protic acid, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). d-nb.info The mechanism involves the protonation or silylation of the imidate, creating a highly reactive electrophile that readily reacts with the alcohol. d-nb.info This method has been successfully applied to the benzylation of a variety of alcohols, including those that are base-sensitive or prone to racemization under basic conditions, with good yields. d-nb.infosigmaaldrich.com The trichloroacetamide (B1219227) byproduct can be easily separated and recycled. d-nb.info

Table 2: Comparison of Benzylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | References |

| Williamson Ether Synthesis | Alcohol, Benzyl Halide, Strong Base (e.g., NaH) | Basic | Widely applicable, good yields | Not suitable for base-sensitive substrates, potential for elimination side reactions | wikipedia.orgbyjus.comorganic-chemistry.org |

| Benzyl Trichloroacetimidate | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst (e.g., TFMSA) | Acidic | Suitable for base-sensitive and acid-labile substrates, mild conditions | Requires preparation of the imidate reagent | oup.comoup.comrsc.orgd-nb.info |

Application of 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate in Neutral Media

A notable method for the formation of benzyl ethers, such as in the synthesis of propanenitrile, 3-(phenylmethoxy)-, involves the use of 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate. orgsyn.orgnih.gov This reagent is particularly valuable as it facilitates benzylation under neutral conditions, thus avoiding the harsh acidic or basic environments required by traditional methods like the Williamson ether synthesis or those using benzyl trichloroacetimidate. orgsyn.orgnih.gov

2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, pre-activated salt that releases an electrophilic benzyl group upon warming. orgsyn.orgnih.gov This reactivity allows for the selective benzylation of alcohols, even in the presence of other sensitive functional groups. organic-chemistry.org For instance, it has been successfully employed in the benzylation of primary, secondary, and even some tertiary alcohols, affording the corresponding benzyl ethers in good to excellent yields. orgsyn.org The reaction is often mediated by a base like triethylamine, which serves a dual role as both a promoter and a scavenger to prevent the formation of by-products such as dibenzyl ether. organic-chemistry.org

The general applicability of this reagent is highlighted by its successful use in the synthesis of complex molecules where other benzylation protocols have failed. nih.gov The in situ generation of the active reagent by N-methylation of 2-benzyloxypyridine further enhances the convenience of this method. nih.gov

Table 1: Benzylation of Representative Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate orgsyn.org

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Primary Alcohol | Benzyl Ether | Good to Excellent |

| 2 | Primary Alcohol | Benzyl Ether | Good to Excellent |

| 3 | Primary Alcohol | Benzyl Ether | Good to Excellent |

| 4 | Primary Alcohol | Benzyl Ether | Good to Excellent |

| 5 | Secondary Alcohol | Benzyl Ether | Good to Excellent |

| 6 | Secondary Alcohol | Benzyl Ether | Good to Excellent |

| 7 | Tertiary Alcohol | Benzyl Ether | Good to Excellent |

Note: This table is a representation of the data presented in the source and does not correspond to specific, named alcohol substrates.

Tetra-n-butyl Ammonium (B1175870) Iodide (TBAI) Catalysis in Benzylation Reactions

This catalytic activity is effective for both primary and secondary alcohols, leading to the smooth formation of their corresponding benzyl ethers. guidechem.com While the reaction with secondary alcohols may require longer reaction times and result in slightly lower yields, the stereochemical configuration of chiral alcohols is typically retained during the process. guidechem.com

The efficacy of TBAI as a phase-transfer catalyst is especially pronounced in biphasic reaction systems. guidechem.com For example, in a dichloromethane (B109758) and water system, the presence of a catalytic amount of TBAI (e.g., 10 mol%) can lead to high yields and stereoselectivity in addition reactions that would otherwise proceed very slowly or not at all. guidechem.com Beyond its role as a phase-transfer catalyst, TBAI can also act as an iodine source in various other chemical transformations. guidechem.com

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of propanenitrile, 3-(phenylmethoxy)- and its analogues is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including intermediates for complex nitrile-containing compounds. nih.govyoutube.com This technique has been successfully applied to the enantioselective hydrogenation of α,β-unsaturated nitriles, yielding chiral nitriles with high enantiomeric excess. nih.gov

For instance, using a rhodium complex with a chiral ligand such as (S,S)-f-spiroPhos, a variety of α,β-unsaturated nitriles bearing ester or amide groups have been hydrogenated to their corresponding chiral saturated nitriles with excellent enantioselectivities (up to 99.7% ee) and high turnover numbers. nih.gov This method has proven effective for the synthesis of important chiral pharmacophore fragments like lactams. nih.gov

Furthermore, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been developed for the reduction of unsymmetrical ketones, producing chiral alcohols with high enantioselectivity. organic-chemistry.orgnih.gov These catalysts, often featuring an ethereal linkage between 1,2-diphenylethylenediamine (DPEN) and an η6-arene ligand, exhibit excellent stereocontrol due to their conformational rigidity. organic-chemistry.orgnih.gov This approach has been successfully used to reduce a range of substrates, including those with various substituents, to yield chiral diarylmethanols in high enantiomeric excess. organic-chemistry.orgnih.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and nitriles are valuable components in such transformations. numberanalytics.com The stereochemical outcome of these reactions can often be controlled by various factors, including the use of chiral catalysts or auxiliaries.

While specific examples directly leading to propanenitrile, 3-(phenylmethoxy)- via stereocontrolled MCRs are not detailed in the provided search results, the general principles of stereochemical control in reactions involving nitriles are well-established. For instance, the use of silyl (B83357) groups as stereochemistry-directing groups has been reviewed, where the large and electropositive nature of the silyl group can influence the stereochemistry of reactions in its vicinity. acs.org

In the context of nitrile-containing structures, diastereoselective alkylations of cyclic nitriles have been achieved with high stereoselectivity by controlling the C-metalated nitrile intermediates. acs.org These examples underscore the potential for achieving stereochemical control in the synthesis of complex nitriles through carefully designed multi-component strategies.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of sustainable solvents and reaction conditions.

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for various chemical syntheses due to its non-toxic, non-flammable, and abundant nature. liverpool.ac.ukresearchgate.net A novel process for synthesizing 3,3-dialkoxypropionitriles, which are structural analogues of propanenitrile, 3-(phenylmethoxy)-, utilizes scCO₂ as the reaction medium. google.com

In this method, acrylonitrile is oxidized with oxygen in the presence of an alcohol (e.g., methanol) and a catalyst system, such as Pd(II)/Cu(I or II), FeCl₃, or p-benzoquinone, to produce the corresponding 3,3-dialkoxypropionitrile with high conversion and selectivity. google.com For example, the synthesis of 3,3-dimethoxypropionitrile from acrylonitrile in supercritical CO₂ (13 MPa) with a PdCl₂(MeCN)₂/CuCl₂ catalyst and methanol (B129727) has been reported to achieve a chromatographic yield of up to 87.5%. google.com The resulting 3,3-dimethoxypropionitrile can then be converted to cyanoacetaldehyde. google.com

The use of scCO₂ offers several advantages, including ease of product separation and the potential for accelerated reaction rates due to high diffusivities. liverpool.ac.uk This approach represents a significant step towards more sustainable methods for producing valuable nitrile intermediates. rsc.orgresearchgate.net

Table 2: Synthesis of 3,3-dimethoxypropionitrile in Supercritical CO₂ google.com

| Catalyst System | Reaction Medium | Pressure (MPa) | Temperature (°C) | Product Yield (%) |

| PdCl₂(MeCN)₂/CuCl₂ | Supercritical CO₂ | 13 | 40-60 | 87.5 (chromatographic) |

| PdCl₂L₂/CuCl | Supercritical CO₂ | - | 40-60 | - |

| PdCl₂L₂/FeCl₃ | Supercritical CO₂ | - | 40-60 | - |

| PdCl₂L₂/benzoquinone | Supercritical CO₂ | - | 40-60 | - |

Note: The table is based on the description in the patent, which provides a general method and a specific example. Dashes indicate that specific values for those parameters were not provided for all catalyst systems in the abstract.

Catalyst Systems for Environmentally Benign Transformations

The development of environmentally benign catalyst systems for the synthesis of propanenitrile, 3-(phenylmethoxy)- and its analogues focuses on improving reaction efficiency, minimizing waste, and utilizing less hazardous materials. Key strategies include the use of solvent-free conditions, recyclable catalysts, and catalysts that operate under mild conditions.

Base catalysis is a common and effective method for the cyanoethylation of alcohols. Both homogeneous and heterogeneous base catalysts have been employed. For instance, benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B) is a preferred base for the synthesis of 3-(hexenyloxy)propanenitriles from unbranched hexenols and acrylonitriles. google.com The reaction temperature is adjusted depending on the specific acrylonitrile derivative used. google.com

In a move towards more environmentally friendly processes, solid-supported catalysts have been investigated. Supported base/zeolite catalysts, such as potassium carbonate on ZSM-5 (K2CO3/ZSM-5), have shown high efficiency in the Michael addition of monohydric alcohols to acrylonitrile in a solvent-free system. researchgate.netresearchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. For the reaction of methanol with acrylonitrile, 10% K2CO3/ZSM-5 demonstrated excellent activity, achieving high conversion of acrylonitrile and high selectivity for the desired 3-methoxypropanenitrile. researchgate.net

The following table summarizes the catalytic performance of various supported K2CO3/zeolite catalysts in the Michael addition of methanol to acrylonitrile under solvent-free conditions.

Table 1: Catalytic Michael Addition of Methanol to Acrylonitrile using Supported Base/Zeolite Catalysts

| Catalyst | Acrylonitrile Conversion (%) | Selectivity to 3-methoxypropanenitrile (%) |

|---|---|---|

| 10% K2CO3/ZSM-5 | 98.3 | 100 |

| 10% K2CO3/Na-Y | - | - |

| 10% K2CO3/Na-Beta | - | - |

| 10% K2CO3/Na-13X | - | - |

Reaction conditions: catalyst: 100 mg; acrylonitrile: 2.0 g; CH2=CH–CN/methanol = 1:1.5 (molar ratio); temperature: 65°C; time: 5 h. Data adapted from researchgate.net.

Organocatalysis has also emerged as a powerful tool for these transformations. Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), have been shown to be highly effective catalysts for the oxa-Michael addition of alcohols to α,β-unsaturated nitriles like acrylonitrile. beilstein-journals.org These reactions can often be performed under solvent-free conditions at room temperature. The catalytic activity is influenced by the electronic properties of the phosphine (B1218219) and the acidity of the alcohol. beilstein-journals.org

The table below illustrates the conversion rates for the oxa-Michael addition of various alcohols to acrylonitrile using different phosphine catalysts.

Table 2: Phosphine-Catalyzed Oxa-Michael Addition of Alcohols to Acrylonitrile

| Alcohol | Catalyst | Conversion (%) after 1h | Conversion (%) after 24h |

|---|---|---|---|

| 1-Propanol | TPP | - | - |

| 1-Propanol | MMTPP | - | - |

| 1-Propanol | TMTPP | 61 | 74 |

| Allyl alcohol | TPP | - | - |

| Allyl alcohol | MMTPP | - | - |

| Allyl alcohol | TMTPP | - | - |

Reaction conditions: 1 equiv Michael acceptor, 2 equiv alcohol, 1 mol % catalyst, room temperature, no solvent. Data adapted from beilstein-journals.org. TPP = triphenylphosphine, MMTPP = 4-(methoxyphenyl)diphenylphosphine, TMTPP = tris(4-methoxyphenyl)phosphine.

Furthermore, ruthenium pincer complexes have been explored as catalysts for the oxa-Michael addition of benzyl alcohol to various α,β-unsaturated nitriles. nih.gov While direct addition of water proved to be low-yielding, the addition of benzyl alcohol proceeded in excellent yields, providing a pathway to the corresponding 3-benzyloxy-alkylnitriles. nih.gov

The development of these catalytic systems, particularly those that operate under solvent-free conditions and allow for catalyst recycling, represents a significant advancement towards more sustainable and environmentally benign syntheses of propanenitrile, 3-(phenylmethoxy)- and its structural analogues.

Chemical Reactivity and Mechanistic Investigations of Propanenitrile, 3 Phenylmethoxy

Nucleophilic Reactivity of the Nitrile Moiety

The nitrile functional group (C≡N) in Propanenitrile, 3-(phenylmethoxy)-, is a key center of reactivity. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This characteristic makes it susceptible to attack by nucleophiles in nucleophilic addition reactions. youtube.com

This reactivity is fundamental to many of the transformations the molecule undergoes. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride to yield a primary amine. These transformations convert the nitrile into other valuable functional groups, expanding the synthetic utility of the parent molecule.

Furthermore, the electrophilic carbon can be attacked by organometallic reagents, such as Grignard reagents, leading to the formation of ketones after hydrolysis. The electron-withdrawing properties of the nitrile group can also activate the adjacent methylene (B1212753) (CH2) group, making its protons acidic and allowing for the formation of a carbanion. This carbanion can then act as a nucleophile itself, participating in various carbon-carbon bond-forming reactions. This dual reactivity—as both an electrophile at the nitrile carbon and a potential nucleophile at the alpha-carbon—makes it a dynamic component in molecular construction. Bifunctional molecules containing both a nucleophilic center (like an amino group) and an electrophilic nitrile are valuable building blocks for a wide array of organic compounds. arkat-usa.org

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group (-OCH2Ph) serves as a robust and widely used protecting group for the hydroxyl function in Propanenitrile, 3-(phenylmethoxy)-. Its stability under a variety of reaction conditions, including many non-reducing and non-catalytic hydrogenation conditions, makes it highly valuable in multi-step synthesis. However, its true utility lies in the ability to be selectively removed, or "deprotected," under specific and often mild conditions to reveal the free hydroxyl group.

Cleavage Mechanisms for Benzyl (B1604629) Ethers

The removal of the benzyl ether protecting group can be accomplished through several distinct mechanistic pathways, each offering different advantages in terms of selectivity and substrate compatibility. organic-chemistry.org

Catalytic Hydrogenolysis : This is one of the most common methods for benzyl ether cleavage. youtube.com The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The mechanism is a hydrogenolysis, where a C-O bond is cleaved by the addition of hydrogen. youtube.com This process is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. youtube.com Its key advantage is its mildness and high selectivity; it does not affect many other functional groups, such as esters, ketones, or other types of ethers. youtube.com

Oxidative Cleavage : Benzyl ethers can be cleaved under oxidative conditions, most notably with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible groups like alkenes or alkynes. The reaction proceeds through a mechanism involving single-electron transfer, which is facilitated by the stability of the resulting benzyl cation. While simple benzyl ethers can be cleaved with DDQ, related groups like p-methoxybenzyl (PMB) ethers are even more susceptible to this oxidative cleavage, allowing for selective deprotection when both are present in a molecule. organic-chemistry.orgnih.gov

Lewis Acid-Mediated Cleavage : Strong Lewis acids can effect the cleavage of benzyl ethers. organic-chemistry.org A notable modern reagent is the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which enables debenzylation under mild conditions. organic-chemistry.org This method shows excellent functional group tolerance, leaving silyl (B83357) ethers, esters, and lactones intact. organic-chemistry.org Another approach involves a combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) for the chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org

Dissolving Metal Reduction : Treatment with a dissolving metal, such as lithium in liquid ammonia (B1221849) or lithium in tetrahydrofuran (B95107) with a catalytic amount of naphthalene, can also cleave benzyl ethers under very mild, low-temperature conditions. organic-chemistry.org

Other Reagents : A system of chlorosulfonyl isocyanate (CSI) followed by sodium hydroxide (B78521) (NaOH) has been developed for the mild deprotection of benzyl ethers. The proposed mechanism involves the activation of the ether by CSI to form an N-chlorosulfonyl-N-benzylcarbamate intermediate, which is then hydrolyzed by NaOH to release the alcohol. lookchem.com

Table 1: Comparison of Benzyl Ether Cleavage Methods

| Method | Reagents | Key Features | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, common | High; does not affect most non-reducible groups. youtube.com |

| Oxidative Cleavage | DDQ | Useful for substrates with reducible groups | Can be selective over other ethers. organic-chemistry.orgnih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, tolerates many functional groups | High selectivity for benzyl ethers. organic-chemistry.org |

| CSI-Mediated Cleavage | CSI, NaOH | Mild conditions | Good yields without affecting double bonds. lookchem.com |

Transformations as a Building Block in Heterocyclic Synthesis

Propanenitrile, 3-(phenylmethoxy)- is a valuable three-carbon (C3) building block for the synthesis of more complex molecules, particularly heterocyclic compounds. wikipedia.org Its bifunctional nature, possessing both a reactive nitrile group and a protected hydroxyl group, allows it to be incorporated into diverse ring systems through various cyclization strategies. arkat-usa.orgnih.gov

Ring Transformation Reactions with N-Nucleophiles

One of the sophisticated applications of nitrile-containing compounds in heterocyclic chemistry is their participation in ring transformation reactions. In these reactions, a pre-existing heterocyclic ring reacts with a nucleophile, undergoes ring opening, and subsequently re-closes to form a new, different heterocyclic system.

For example, studies on 5-nitropyrimidine (B80762) have shown that it can be converted into substituted 5-nitropyridines. researchgate.net The mechanism involves an initial nucleophilic attack by the anion of a suitable partner (like a ketone or another nitrile) on the pyrimidine (B1678525) ring. This is followed by the opening of the pyrimidine ring and subsequent intramolecular cyclization and elimination to furnish the new pyridine (B92270) ring. researchgate.netwur.nl N-nucleophiles, such as amines, are also key reagents in these transformations. While not a direct reaction of Propanenitrile, 3-(phenylmethoxy)-, this illustrates a powerful synthetic paradigm where the nitrile functionality can play a crucial role, either as part of the initial nucleophile or as a group on the reacting heterocycle that directs the transformation.

Cyclization Pathways Leading to Annulated Nucleosides

Annulated nucleosides are modified nucleosides where an additional ring is fused to the purine (B94841) or pyrimidine base, often leading to unique biological properties. Propanenitrile, 3-(phenylmethoxy)- can serve as a precursor for constructing such fused rings.

A general synthetic strategy would involve modifying the nitrile group and then using it to build the new ring. For instance, the nitrile could be chemically reduced to a primary amine. This amine, being nucleophilic, could then be made to react with an electrophilic center on a suitably modified nucleoside base, such as a halogenated or carbonyl-containing purine. The subsequent intramolecular cyclization and dehydration would lead to the formation of a new ring fused to the nucleobase. The benzyloxy group on the propanenitrile backbone would act as a protected hydroxyl mimic, which after deprotection, could play a role in the final structure's conformation and interactions.

Studies on Sₙ2 Reactions and Potential Energy Surfaces

The synthesis of Propanenitrile, 3-(phenylmethoxy)- itself, typically via a Williamson ether synthesis, is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com This reaction involves the attack of an alkoxide nucleophile (derived from 3-hydroxypropanenitrile) on an electrophile like benzyl bromide.

The Sₙ2 mechanism is a single, concerted process where the bond between the nucleophile and the electrophilic carbon forms at the same time as the bond to the leaving group breaks. libretexts.org A key feature of this mechanism is "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This trajectory is necessary to avoid steric and electronic repulsion from the leaving group. libretexts.org

A direct consequence of backside attack is the inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com The reaction proceeds through a high-energy transition state where the central carbon is pentacoordinate, adopting a trigonal bipyramidal geometry for a fleeting moment. masterorganicchemistry.comyoutube.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the nucleophile and the substrate, and is highly sensitive to steric hindrance; it is fastest for primary halides like benzyl bromide. masterorganicchemistry.comyoutube.com

The energetics and dynamics of such reactions can be modeled using computational chemistry. A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometric parameters. rsc.org By calculating the PES for an Sₙ2 reaction, chemists can map the entire reaction pathway from reactants to products, identify the lowest energy path, and characterize the structure and energy of the transition state. rsc.org Further analysis, such as quasiclassical trajectory simulations on the PES, can predict reaction rates, kinetic isotope effects, and other dynamic properties, providing deep mechanistic insight that complements experimental studies. rsc.org

Applications in Complex Organic Synthesis and Fine Chemical Production

Precursor Role in Diverse Chemical Entities

The bifunctional nature of Propanenitrile, 3-(phenylmethoxy)- allows it to serve as a key starting material or intermediate in various synthetic pathways. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the benzyloxy group acts as a stable protecting group for a hydroxyl function.

Nitrile-containing compounds are established intermediates in the synthesis of numerous active pharmaceutical ingredients and agrochemicals. ontosight.ai For instance, related compounds like 3-methoxypropanenitrile are utilized in the creation of anesthetics, analgesics, insecticides, and herbicides. ontosight.ai Similarly, Propanenitrile, 3-(phenylmethoxy)- can function as a crucial building block. The nitrile moiety can be reduced to a primary amine, a common functional group in many pharmaceutical structures. This amine can then undergo further reactions to build the final drug molecule. In agrochemical synthesis, the propanenitrile backbone can be incorporated into molecules designed to have specific biological activities.

Propanenitrile, 3-(phenylmethoxy)- serves as a valuable intermediate in the production of various specialty chemicals, including those used in fragrances and dyes. ontosight.ai While direct application in fragrances is not its primary use, its derivatives can be. More significantly, it is used in creating more complex organic molecules and in the development of new materials. The transformation of the nitrile group allows for the introduction of diverse functionalities, making it a versatile C3 building block. For example, hydrolysis of the nitrile leads to a carboxylic acid, and reduction yields an amine, both of which are key functional groups for synthesizing dyes and other specialty polymers. wikipedia.org

Intermediate in Chiral Compound Synthesis

The synthesis of single-enantiomer chiral compounds is a critical aspect of modern pharmaceutical development. Propanenitrile, 3-(phenylmethoxy)- can be employed as a strategic intermediate in synthetic routes designed to produce enantiomerically pure molecules.

Fluoxetine, the active ingredient in Prozac®, is a chiral molecule and a potent selective serotonin (B10506) reuptake inhibitor (SSRI). psu.eduresearchgate.net Its synthesis often involves the preparation of key chiral intermediates, such as (R)-N-methyl-3-hydroxy-3-phenylpropylamine. The synthesis of (R)-fluoxetine has been achieved through various methods, including those starting from benzaldehyde (B42025) or involving chiral amides. researchgate.netnih.gov

Propanenitrile, 3-(phenylmethoxy)- represents a potential precursor for such intermediates. The synthetic strategy would involve the following conceptual steps:

Introduction of a phenyl group at the carbon adjacent to the nitrile, followed by a stereoselective reduction of the nitrile to a primary amine.

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which then undergoes chiral resolution and subsequent conversion to the desired amine.

The phenylmethoxy group serves to protect the hydroxyl functionality throughout these transformations. Its removal in a later step reveals the alcohol, leading to intermediates like 3-amino-1-phenyl-1-propanol derivatives, which are then converted to fluoxetine. google.com

Protection Group Strategies in Multi-Step Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted side reactions. utdallas.edu The choice of protecting group is critical for the success of a complex synthesis.

The "phenylmethoxy" group in Propanenitrile, 3-(phenylmethoxy)- is a benzyl (B1604629) ether. Benzyl ethers are widely used as protecting groups for alcohols due to their stability under a wide range of reaction conditions, including acidic, basic, and oxidative/reductive environments. wiley-vch.de

The synthesis of Propanenitrile, 3-(phenylmethoxy)- itself involves the benzylation of the hydroxyl group of 3-hydroxypropanenitrile. Once protected, the nitrile group of the molecule can be selectively modified without affecting the masked alcohol. For example, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid. At a later stage in the synthetic sequence, the benzyl group can be removed through hydrogenolysis (catalytic hydrogenation), a clean and efficient deprotection method, to reveal the original hydroxyl group. wiley-vch.de This strategy of protecting an alcohol as a benzyl ether is a cornerstone of carbohydrate chemistry and other complex syntheses where discriminating between multiple hydroxyl groups is necessary. wiley-vch.de

Summary of Synthetic Roles

| Application Area | Role of Propanenitrile, 3-(phenylmethoxy)- | Key Transformations |

|---|---|---|

| Pharmaceuticals | Intermediate | Nitrile reduction to amine |

| Specialty Chemicals | Building Block | Nitrile hydrolysis to carboxylic acid, reduction to amine |

| Chiral Synthesis | Precursor to Chiral Intermediates | Stereoselective reactions, protection/deprotection |

Research on "Propanenitrile, 3-(phenylmethoxy)-" Derivatives in Medicinal Chemistry Remains Undocumented

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the use of the chemical compound "Propanenitrile, 3-(phenylmethoxy)-" as a direct precursor for a range of specified bioactive heterocyclic derivatives. Despite the individual importance of these target structures in medicinal chemistry, their synthesis originating from this particular starting material is not described in the available public-domain research.

"Propanenitrile, 3-(phenylmethoxy)-," also known as 3-(benzyloxy)propanenitrile, is a known chemical entity. However, its specific application in the synthesis of the following classes of compounds, as outlined for a detailed review, could not be substantiated with published research findings:

Nucleoside Analogues for Antiviral and Antimicrobial Evaluation: There is no available literature detailing the design and synthesis of nucleoside analogues using "Propanenitrile, 3-(phenylmethoxy)-" for the purpose of antiviral or antimicrobial screening.

Pyrazole (B372694) and Oxadiazole Derivatives with Therapeutic Potential: The synthesis of pyrazole and oxadiazole scaffolds from "Propanenitrile, 3-(phenylmethoxy)-" and their subsequent evaluation for therapeutic properties is not reported.

Thiadiazole-Containing Compounds for Medicinal Applications: Research documenting the use of "Propanenitrile, 3-(phenylmethoxy)-" as a building block for thiadiazole-based compounds in medicinal chemistry is absent from the surveyed literature.

Quinazolin-4(3H)-one Derivatives as Anticonvulsant Agents: No studies were found that describe the synthesis of quinazolin-4(3H)-one derivatives from "Propanenitrile, 3-(phenylmethoxy)-" for the investigation of anticonvulsant activities.

Pyridinone Derivatives in Antimalarial and Antiproliferative Research: The application of "Propanenitrile, 3-(phenylmethoxy)-" in the development of pyridinone derivatives for antimalarial or antiproliferative research is not documented.

Indole (B1671886) and Benzimidazole (B57391) Based Compounds: There is a lack of published work on the synthesis of indole and benzimidazole structures where "Propanenitrile, 3-(phenylmethoxy)-" serves as a key starting material.

While the heterocyclic systems mentioned above are of profound interest in drug discovery and have been synthesized through various other chemical routes, their connection to "Propanenitrile, 3-(phenylmethoxy)-" as a synthetic origin is not supported by current scientific publications. Consequently, a detailed article on the medicinal chemistry research involving these specific derivatives from the designated precursor cannot be constructed based on existing evidence.

Medicinal Chemistry Research Involving Propanenitrile, 3 Phenylmethoxy Derivatives

Structure-Activity Relationship (SAR) Studies

Correlating Structural Modifications with Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives based on the 3-(phenylmethoxy)propane scaffold, research has established that the nature and position of substituents on the molecule are critical determinants of their therapeutic potential.

In the development of anticonvulsant agents, SAR studies on ((benzyloxy)benzyl)propanamide derivatives have shown that potency is highly dependent on substitutions within the benzyloxy moiety. semanticscholar.org For instance, the introduction of an electron-withdrawing group, such as a fluoro (F), chloro (Cl), or trifluoromethyl (CF3) group, at the 2-position or 3-position of the benzyloxy ring was found to correlate with potent antiseizure activity. semanticscholar.org Unsubstituted derivatives also demonstrated significant activity, suggesting a complex relationship between electronic and steric factors and the observed efficacy in maximal electroshock (MES) and 6 Hz seizure models. semanticscholar.org

Similarly, in the context of anticancer research, SAR analysis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides highlighted the crucial role of the quinoxaline (B1680401) ring system and its substituents. nih.govmdpi.com The antiproliferative activity of these compounds against various cancer cell lines was significantly influenced by the specific chemical groups attached, which modulate the molecule's ability to interact with biological targets like histone deacetylase 6 (HDAC6). nih.govmdpi.com For a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated as TRPV1 antagonists, derivatives with a phenyl C-region generally exhibited better antagonism than their pyridine (B92270) counterparts. nih.gov

Table 1: Correlation of Structural Modifications with Biological Activity

| Scaffold | Modification | Position | Observed Effect | Therapeutic Area | Source |

|---|---|---|---|---|---|

| ((Benzyloxy)benzyl)propanamide | Unsubstituted | - | Potent antiseizure activity | Anticonvulsant | semanticscholar.org |

| ((Benzyloxy)benzyl)propanamide | Fluoro (F), Chloro (Cl), Trifluoromethyl (CF3) | 2- or 3-position of benzyloxy ring | Potent antiseizure activity | Anticonvulsant | semanticscholar.org |

| 3-(3-Benzyloxyquinoxalin-2-yl) propanamide | Various N-alkyl groups | Propanamide side chain | Broad-spectrum antiproliferative activity | Anticancer | nih.govmdpi.com |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide | Phenyl C-region vs. Pyridine C-region | C-region of the molecule | Phenyl derivatives exhibited better antagonism | Analgesic (TRPV1) | nih.gov |

Pharmacological Evaluation Methodologies (Excluding Dosage)

The therapeutic potential of new chemical entities is determined through a cascade of pharmacological evaluations. For derivatives of Propanenitrile, 3-(phenylmethoxy)-, a variety of standardized in vitro and in vivo models are employed to assess their activity across different pathological conditions.

In vitro Assays for Antiviral Activity against DNA Viruses

The evaluation of antiviral efficacy for novel compounds involves screening against a panel of viruses in cell culture systems. While many studies on related scaffolds focus on RNA viruses, the methodologies are broadly applicable. escholarship.orgnih.gov To assess activity against DNA viruses, such as Herpes Simplex Virus (HSV) or Cytomegalovirus (CMV), a common method is the plaque reduction assay . In this technique, a confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the test compound. The number of viral plaques (zones of cell death) is counted after a period of incubation, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.

Another approach involves quantitative polymerase chain reaction (qPCR) to measure the reduction in viral DNA replication. Cell cultures are treated with the compound and infected with the virus, and after incubation, the amount of viral DNA is quantified to determine the inhibitory effect of the compound. The cytotoxic effect of the compounds on the host cells is concurrently measured, often using assays that assess cell viability, to calculate a selectivity index (SI), which is a ratio of the cytotoxic concentration to the effective antiviral concentration. nih.gov

Antimicrobial Screening against Bacterial and Fungal Strains

To determine the antimicrobial potential of Propanenitrile, 3-(phenylmethoxy)- derivatives, standardized screening methods are used to assess their efficacy against a range of pathogenic bacteria and fungi. researchgate.net The most common in vitro technique is the broth microdilution method , which is used to determine the Minimum Inhibitory Concentration (MIC). nih.gov

In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized concentration of a specific bacterial or fungal strain. researchgate.netmdpi.com The plates are incubated under controlled conditions, and the MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. nih.govmdpi.com To determine if the compound is bactericidal or bacteriostatic, the Minimum Bactericidal Concentration (MBC) can be determined by subculturing from the wells with no visible growth onto fresh agar (B569324) plates. nih.gov These assays are performed against a panel of clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). nih.govmdpi.com

Table 2: Common Strains for Antimicrobial Screening

| Category | Organism | Relevance | Source |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Common cause of skin, respiratory, and systemic infections; antibiotic resistance | nih.govmdpi.com |

| Gram-Positive Bacteria | Streptococcus pyogenes | Causes pharyngitis, skin infections | nih.gov |

| Gram-Positive Bacteria | Enterococcus faecalis | Associated with urinary tract and wound infections | nih.gov |

| Gram-Negative Bacteria | Escherichia coli | Common cause of gastrointestinal and urinary tract infections | mdpi.com |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Opportunistic pathogen, often multidrug-resistant | mdpi.comnih.gov |

| Fungi | Candida albicans | Common cause of opportunistic fungal infections (candidiasis) | mdpi.com |

Anti-inflammatory and Anticancer Activity Assessments of Derivatives

The evaluation of Propanenitrile, 3-(phenylmethoxy)- derivatives for anticancer and anti-inflammatory properties relies on a variety of established in vitro assays.

For anticancer activity , a primary screening method involves testing the compounds for cytotoxicity against a panel of human cancer cell lines. nih.gov This typically includes cell lines from various cancer types, such as breast (e.g., MCF-7), colon (e.g., HCT-116, SW-620), prostate (e.g., PC-3), and cervical (e.g., HeLa) cancers. nih.govmdpi.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov It measures the metabolic activity of cells, which is indicative of their proliferation and survival. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.govnih.gov

For anti-inflammatory activity , assessments can target key pathways in the inflammatory cascade. One common method is the in vitroalbumin denaturation assay , which assesses the ability of a compound to prevent the heat-induced denaturation of protein, a process analogous to protein denaturation in inflammatory responses. nih.gov Other assays measure the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) in cell-based models. researchgate.net

Anticonvulsant Activity Models

To evaluate the anticonvulsant potential of Propanenitrile, 3-(phenylmethoxy)- derivatives, several well-established in vivo animal models are utilized, primarily in mice. These models are designed to identify compounds that can prevent or delay the onset of seizures induced by electrical or chemical stimuli.

The Maximal Electroshock (MES) Test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures. semanticscholar.orgnih.gov In this test, a brief electrical stimulus is applied to the animal, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant activity. semanticscholar.org

The Subcutaneous Pentylenetetrazole (scPTZ) Test is used to identify agents that may be effective against absence seizures. nih.gov PTZ is a chemical convulsant that induces clonic seizures (characterized by rhythmic muscle contractions). The test measures a compound's ability to increase the latency to the first seizure episode or to protect the animal from seizures altogether. nih.gov

The 6 Hz Seizure Model is considered a model of psychomotor seizures that are resistant to some standard antiepileptic drugs. semanticscholar.orgnih.gov A low-frequency (6 Hz) electrical stimulus is applied, and the test compound is evaluated for its ability to protect the animal from the resulting seizure. semanticscholar.org This model is particularly valuable for identifying compounds with potentially broad-spectrum activity and a better safety profile. semanticscholar.org

Anti-malarial and Antiproliferative Activity Assays

There is no publicly available scientific literature detailing the evaluation of derivatives of Propanenitrile, 3-(phenylmethoxy)- for anti-malarial or antiproliferative activities. Research in these therapeutic areas typically involves the screening of diverse chemical libraries, and to date, derivatives of this specific compound have not been reported as significant candidates in such studies. Consequently, no data tables of research findings can be provided.

Cytotoxicity Profiling (Excluding Dosage)

Similarly, a comprehensive review of scientific databases reveals no specific studies on the cytotoxicity profiling of derivatives of Propanenitrile, 3-(phenylmethoxy)-. While cytotoxicity assays are a standard component of drug discovery to determine the potential toxicity of compounds to cells, this particular class of compounds does not appear to have been the subject of such published investigations. Therefore, no data on their effects on various cell lines can be presented.

Agrochemical Research Utilizing Propanenitrile, 3 Phenylmethoxy

Contributions to Enhanced Agricultural Yields

Consequently, with no identified end-product crop protection agents derived from Propanenitrile, 3-(phenylmethoxy)-, there are no research findings or field studies that document its contribution to enhanced agricultural yields. The impact of a chemical on crop yields is typically evaluated through extensive testing of the final active ingredient, and such data is absent for any agrochemical directly synthesized from this precursor.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for detailing the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For Propanenitrile, 3-(phenylmethoxy)-, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are vital for unambiguous structural assignment.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Propanenitrile, 3-(phenylmethoxy)-, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the propanenitrile chain are observed.

The five protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.26–7.35 ppm). The benzylic protons (-O-CH₂-Ph) and the two methylene (B1212753) groups of the propionitrile (B127096) chain (-CH₂-CH₂-CN) resonate in the aliphatic region. The chemical shifts, multiplicities, and coupling constants (J-values) are critical for assigning these protons to their specific positions within the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Propanenitrile, 3-(phenylmethoxy)-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.26–7.35 | m | 5H | Phenyl group protons (C₆H₅) | rsc.org |

| 4.61 | t | 1H | Benzylic proton (-CH-Ph) | rsc.org |

| 1.73–1.88 | m | 3H | Methylene protons (-CH₂-CH-) | rsc.org |

Note: The data presented is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions. The specific assignments for the methylene groups require further analysis with 2D NMR techniques.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in Propanenitrile, 3-(phenylmethoxy)- produces a distinct signal, providing direct evidence for the number of different carbon environments. The spectrum shows signals for the nitrile carbon, the aromatic carbons, the benzylic carbon, and the two aliphatic carbons.

The nitrile carbon (C≡N) is characteristically found downfield, typically in the range of δ 115–120 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 126-145 ppm), while the aliphatic carbons appear at higher field strengths.

Table 2: ¹³C NMR Spectroscopic Data for Propanenitrile, 3-(phenylmethoxy)-

| Chemical Shift (δ) ppm | Assignment | Source |

|---|---|---|

| 144.6 | Quaternary aromatic carbon (C-ipso) | rsc.org |

| 128.4 | Aromatic carbons (CH) | rsc.org |

| 127.5 | Aromatic carbons (CH) | rsc.org |

| 126.0 | Aromatic carbons (CH) | rsc.org |

| 76.0 | Benzylic carbon (-CH-Ph) | rsc.org |

| 31.9 | Methylene carbon (-CH₂-) | rsc.org |

Note: The specific assignment of aromatic carbons often requires advanced NMR techniques. The nitrile carbon signal was not explicitly reported in the provided source but is a key feature expected in the spectrum.

Advanced 2D NMR Techniques for Connectivity Assignments

While 1D NMR spectra provide essential data, complex structures often necessitate two-dimensional (2D) NMR experiments to resolve ambiguities and establish definitive atomic connectivity. For Propanenitrile, 3-(phenylmethoxy)-, techniques such as COSY, HSQC, and HMBC are invaluable. ipb.ptlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org A COSY spectrum would reveal the coupling between the adjacent methylene groups in the propanenitrile chain, confirming the -CH₂-CH₂-CN fragment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. ipb.ptlibretexts.org This experiment would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming which proton signal corresponds to which methylene carbon.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the concentration or purity of a substance without requiring an identical reference standard of the analyte. sigmaaldrich.com The method relies on the principle that the integrated signal intensity of a nucleus is directly proportional to its molar concentration. emory.edu

To perform a qNMR analysis on Propanenitrile, 3-(phenylmethoxy)-, a certified reference material (CRM) with a known concentration is added as an internal standard to the sample. sigmaaldrich.com Key considerations for accurate qNMR include:

Selection of a suitable internal standard: The standard must have at least one signal that is well-resolved from any analyte signals. sigmaaldrich.com

Relaxation Times (T₁): To ensure full relaxation of all nuclei between pulses for accurate integration, the T₁ relaxation time for all relevant signals (both analyte and standard) must be determined, and a suitable relaxation delay (typically 5-7 times the longest T₁) must be used in the experiment. sigmaaldrich.com

Absence of Reactions: The internal standard must be chemically inert with respect to the analyte and the solvent. sigmaaldrich.com

By comparing the integral of a known proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity or concentration of Propanenitrile, 3-(phenylmethoxy)- can be calculated with high precision and traceability. The potential for using qNMR is noted by suppliers who list it under relevant analytical techniques for the compound. fujifilm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Propanenitrile, 3-(phenylmethoxy)- displays characteristic absorption bands that confirm the presence of the nitrile, ether, and aromatic functionalities.

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp band around 2240 cm⁻¹. The presence of the benzyl group is confirmed by C-H stretching vibrations from the aromatic ring and the C-O-C stretching of the ether linkage.

Table 3: IR Spectroscopic Data for Propanenitrile, 3-(phenylmethoxy)-

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment | Source |

|---|---|---|

| 3383 | O-H stretch (likely trace water) or overtone | rsc.org |

| 3063 | Aromatic C-H stretch | rsc.org |

| 2965 | Aliphatic C-H stretch | rsc.org |

| ~2240* | Nitrile (C≡N) stretch | |

| 1493, 1454 | Aromatic C=C ring stretch | rsc.org |

| 1096 | C-O-C ether stretch | rsc.org |

*Note: The characteristic nitrile stretch was not explicitly listed in the provided reference rsc.org but is a defining feature for this class of compounds, typically observed around 2240 cm⁻¹ .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

The molecular formula for Propanenitrile, 3-(phenylmethoxy)- is C₁₀H₁₁NO, corresponding to a molecular weight of approximately 161.20 g/mol . sielc.comsigmaaldrich.comepa.govscbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

While detailed experimental fragmentation data was not available in the provided search results, a general fragmentation pattern can be predicted based on the structure. In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 161. Key fragmentation pathways would likely involve:

Alpha-cleavage of the ether linkage, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 , which is often the base peak for benzyl compounds.

Cleavage of the benzyl group , resulting in a [M-C₇H₇]⁺ fragment.

Loss of the cyano group or other rearrangements within the propanenitrile chain.

For analyses involving liquid chromatography coupled with mass spectrometry (LC-MS), it is noted that formic acid should be used as a mobile phase additive instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, it is possible to map the electron density and, consequently, the atomic positions, bond lengths, and bond angles with high precision. This provides unambiguous proof of the compound's molecular structure and stereochemistry.

The target compound, Propanenitrile, 3-(phenylmethoxy)-, exists as a solid, making it a suitable candidate for X-ray crystallographic analysis. While specific crystallographic data for Propanenitrile, 3-(phenylmethoxy)- are not available in the reviewed literature, extensive studies have been conducted on the related parent compound, propionitrile. Research using synchrotron powder X-ray diffraction has determined that propionitrile crystallizes in the orthorhombic space group Pnma. iucr.orgresearchgate.net The molecules arrange in chains that form layers, providing detailed insight into the intermolecular interactions within the crystal lattice. iucr.org Such an analysis for Propanenitrile, 3-(phenylmethoxy)- would similarly reveal its unique crystal packing and solid-state conformation.

Table 1: Illustrative Crystallographic Data for Propionitrile at 100 K This table presents data for the related compound propionitrile as a reference for the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.orgresearchgate.net |

| Space Group | Pnma (No. 62) | iucr.orgresearchgate.net |

| Unit Cell Parameter a | 7.56183 (16) Å | iucr.orgresearchgate.net |

| Unit Cell Parameter b | 6.59134 (14) Å | iucr.orgresearchgate.net |

| Unit Cell Parameter c | 7.23629 (14) Å | iucr.orgresearchgate.net |

| Unit Cell Volume | 360.675 (13) ų | iucr.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, essential for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of pharmaceutical compounds and raw materials.

Purity Determination

For Propanenitrile, 3-(phenylmethoxy)-, a reverse-phase (RP) HPLC method has been established for its analysis. This method effectively separates the target compound from potential impurities, allowing for accurate purity assessment. The separation is achieved using a specialized column with low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities for further characterization.

Table 2: HPLC Method Parameters for Analysis of Propanenitrile, 3-(phenylmethoxy)-

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 (Special reverse-phase column with low silanol activity) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Note | For applications compatible with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid. |

Enantiomeric Excess Determination

The concept of enantiomeric excess (ee) is critical for chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). The determination of ee is vital in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral HPLC is the most common method for determining the enantiomeric purity of such compounds. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to differentially interact with each enantiomer, leading to their separation.

However, Propanenitrile, 3-(phenylmethoxy)-, is an achiral molecule. Its structure (N≡C-CH₂-CH₂-O-CH₂-C₆H₅) lacks a stereocenter, and therefore it does not have enantiomers. As a result, the determination of enantiomeric excess is not applicable to this compound.

For illustrative purposes, the analysis of a structurally related chiral compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, demonstrates the utility of chiral HPLC. A reliable method was developed to resolve its four stereoisomers using a simple gradient elution on an OD-RH column, allowing for the accurate measurement of the enantiomeric excess of the desired (3R, 5S)-enantiomer. nih.gov This highlights the capability of HPLC to handle complex stereochemical analyses for chiral molecules containing a benzyloxy moiety. nih.govnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, and sulfur) that compose a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and validates its empirical formula.

For Propanenitrile, 3-(phenylmethoxy)-, the established molecular formula is C₁₀H₁₁NO. epa.gov Based on this formula, the theoretical elemental composition can be calculated, serving as a benchmark for experimental validation.

Table 3: Theoretical Elemental Composition of Propanenitrile, 3-(phenylmethoxy)- Calculated from the molecular formula C₁₀H₁₁NO (Molecular Weight: 161.20 g/mol ).

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 74.51% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.88% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69% |

Computational Chemistry and Theoretical Studies on Propanenitrile, 3 Phenylmethoxy

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods seeks to find the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For Propanenitrile, 3-(phenylmethoxy)-, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, typically performed after geometry optimization, reveals details about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and delocalization of electron density, providing insights into intramolecular interactions. For instance, in a related compound, 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, computational methods have been used to determine its molecular weight and complexity, highlighting the intricate three-dimensional architecture.

Table 1: Predicted Molecular Properties of Propanenitrile, 3-(phenylmethoxy)-

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| InChI Key | IOFHIWGGQITXMV-UHFFFAOYSA-N |

| LogP | 1.41 |

This data is based on general chemical information and not from a specific DFT study. sigmaaldrich.comsielc.com

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

For Propanenitrile, 3-(phenylmethoxy)-, theoretical studies could investigate various reactions, such as its synthesis or decomposition. For example, in a study on the PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles, DFT was used to explore multiple reaction pathways and determine that the Gibbs free energy barriers for one mechanism were significantly lower than for a competing mechanism, explaining the observed product distribution. nih.gov This type of analysis for Propanenitrile, 3-(phenylmethoxy)- would involve locating the transition state structures, which are saddle points on the potential energy surface, and confirming them by frequency calculations (a single imaginary frequency).

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. DFT calculations can be used to predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

For instance, a study on other organic molecules demonstrated that DFT calculations can be used to compute optimized geometries and vibrational frequencies. nih.gov Similarly, another study showed that DFT can be used to predict rotational constants and other spectroscopic parameters with satisfactory agreement with experimental data. nih.gov For Propanenitrile, 3-(phenylmethoxy)-, theoretical calculations of its IR spectrum would reveal characteristic peaks for the nitrile (C≡N) stretch, the C-O-C ether linkage, and the aromatic ring vibrations. Likewise, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. nih.govmdpi.com

Molecular Docking and Dynamics Simulations